1-Ethoxy-3-fluoropropan-2-ol
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Overview
Description
1-Ethoxy-3-fluoropropan-2-ol is an organic compound with the molecular formula C5H11FO2. It is a fluorinated alcohol, which means it contains both an ethoxy group and a fluorine atom attached to a propane backbone. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-fluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods often focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or potassium cyanide in ethanol.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Azides or nitriles.
Scientific Research Applications
1-Ethoxy-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It helps in understanding the role of fluorine in biological systems.
Medicine: Fluorinated compounds are often used in drug development due to their enhanced metabolic stability and bioavailability. This compound can serve as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-fluoropropan-2-ol involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity. Fluorine’s high electronegativity can enhance the compound’s ability to participate in hydrogen bonding and other interactions. This can affect the compound’s behavior in biological systems and its overall efficacy in various applications .
Comparison with Similar Compounds
1-Ethoxy-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
1-Ethoxy-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
1-Ethoxy-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 1-Ethoxy-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine’s high electronegativity and small atomic radius can enhance the compound’s stability, reactivity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and materials science .
Properties
Molecular Formula |
C5H11FO2 |
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Molecular Weight |
122.14 g/mol |
IUPAC Name |
1-ethoxy-3-fluoropropan-2-ol |
InChI |
InChI=1S/C5H11FO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3 |
InChI Key |
ONQJBAVETNJHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CF)O |
Origin of Product |
United States |
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